(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a combination of pyridazine, piperidine, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Moiety: Starting with a methyl-substituted pyridazine, the compound can be synthesized through nitration, reduction, and subsequent functional group modifications.
Piperidine Attachment: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Thiazole Incorporation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the pyridazine-piperidine intermediate with the thiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.
Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of heterocyclic rings.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: Unique due to its specific combination of heterocyclic rings.
Other Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.
Piperidine-Thiazole Compounds: Similar compounds with variations in the piperidine or thiazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONXJYWFYECMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.